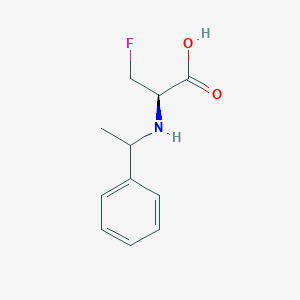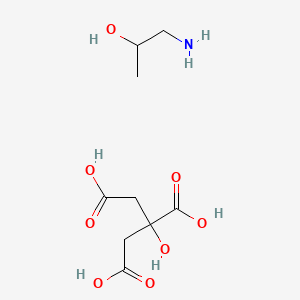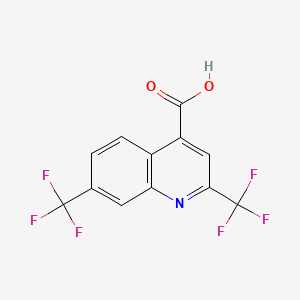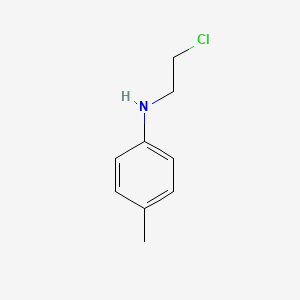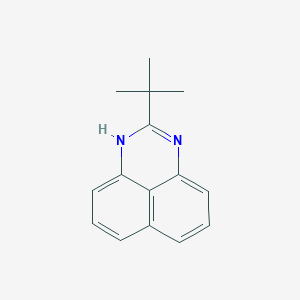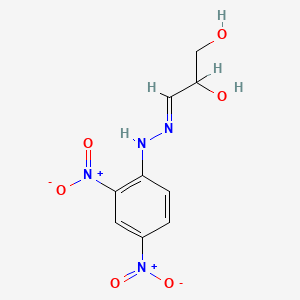![molecular formula C13H8Br6 B14676547 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 38433-11-3](/img/structure/B14676547.png)
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and significant reactivity. This compound belongs to the class of bicyclic compounds, characterized by two fused rings. The presence of multiple bromine atoms and a phenyl group makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 5-phenylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful monitoring of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism by which 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with various molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity, allowing it to participate in multiple pathways. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene: Similar in structure but with chlorine atoms instead of bromine.
5-Bromo-1,2,3,4-tetrachloro-7,7-dimethoxy-6-phenylbicyclo[2.2.1]hept-2-ene: Contains a mix of bromine and chlorine atoms and additional methoxy groups.
Uniqueness
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its high bromine content and the presence of a phenyl group, which confer distinct reactivity and properties compared to its chlorinated counterparts. This makes it particularly valuable in specific chemical reactions and applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
38433-11-3 |
|---|---|
Formule moléculaire |
C13H8Br6 |
Poids moléculaire |
643.6 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H8Br6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2 |
Clé InChI |
NZKAJSHQDJCUPW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


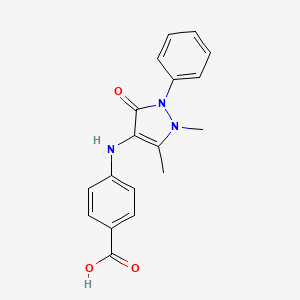
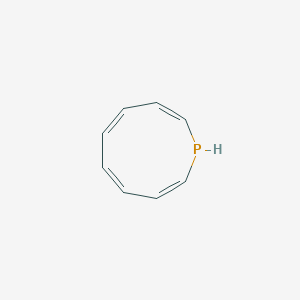

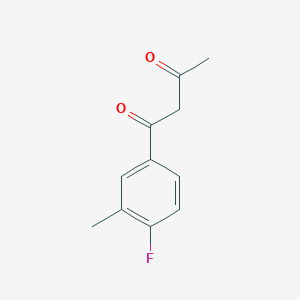
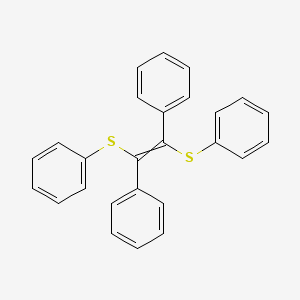

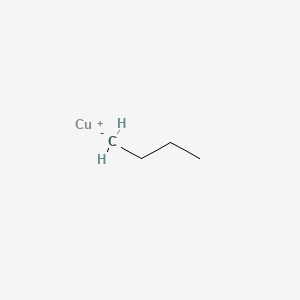
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
